3-methoxy-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-methoxy-N-(2-oxothiolan-3-yl)benzamide typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-methoxy-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-methoxy-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications. It has been studied for its antioxidant and antibacterial activities . The compound shows effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . It also exhibits in vitro antibacterial activity against various gram-positive and gram-negative bacteria . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-oxothiolan-3-yl)benzamide involves its interaction with molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to inhibit bacterial growth and disrupt cellular processes .
Comparison with Similar Compounds
3-methoxy-N-(2-oxothiolan-3-yl)benzamide can be compared with other benzamide derivatives, such as 2-hydroxy-3-methoxy-N-(2-oxooxolan-3-yl)benzamide . While both compounds share similar structural features, this compound is unique in its specific functional groups and resulting chemical properties. Other similar compounds include 3-methoxy-N-{2-[(4-methoxybenzoyl)-2-methylanilino]ethyl}-N-(2-methylphenyl)benzamide .
Properties
Molecular Formula |
C12H13NO3S |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-methoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H13NO3S/c1-16-9-4-2-3-8(7-9)11(14)13-10-5-6-17-12(10)15/h2-4,7,10H,5-6H2,1H3,(H,13,14) |
InChI Key |
PEMDHSPIWFGGFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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